8-(butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research
Purine derivatives have been synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. Studies have found that certain purine derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential utility in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antidepressant Properties
Purine derivatives have been investigated for their antidepressant properties. Synthesis of specific purine derivatives has led to compounds with pronounced antidepressant activity, highlighting their relevance in the study of mood disorders (Феркат Адельзянович Халиуллин et al., 2017).
Antimicrobial Activities
The synthesis of purine derivatives has also extended to antimicrobial applications. Certain derivatives have been synthesized and demonstrated in vitro antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, suggesting their utility in antimicrobial research (Sharma et al., 2004).
Analgesic Activity
Research on purine derivatives has identified compounds with significant analgesic and anti-inflammatory effects. This makes them candidates for further evaluation as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Hepatitis C Virus (HCV) Inhibition
Coumarin-purine ribofuranoside conjugates represent a novel direction in anti-HCV drug development. Some conjugates have shown the ability to inhibit HCV replication, presenting a new avenue for research into treatments for HCV (Hwu et al., 2011).
Properties
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-5-9-21-19-22-17-16(18(27)23-20(28)24(17)3)25(19)11-14(26)12-29-15-8-6-7-13(2)10-15/h6-8,10,14,26H,4-5,9,11-12H2,1-3H3,(H,21,22)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGCVVNXYDTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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